molecular formula C7H5Br3 B1295471 3,5-Dibromobenzyl bromide CAS No. 56908-88-4

3,5-Dibromobenzyl bromide

Cat. No.: B1295471
CAS No.: 56908-88-4
M. Wt: 328.83 g/mol
InChI Key: PWTFRUXTAFBWBW-UHFFFAOYSA-N
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Description

3,5-Dibromobenzyl bromide: is an organic compound with the molecular formula C7H5Br3 . It is a derivative of benzyl bromide, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions and an additional bromine atom on the benzyl group. This compound is typically a white to beige crystalline solid and is used as an intermediate in organic synthesis .

Safety and Hazards

3,5-Dibromobenzyl bromide is classified as dangerous. It can cause severe skin burns and eye damage, and may be corrosive to metals . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing and eye protection, and storing in a corrosive resistant container with a resistant inner liner .

Biochemical Analysis

Biochemical Properties

3,5-Dibromobenzyl bromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions, where it can react with nucleophiles such as amines and thiols. These interactions are crucial in the synthesis of more complex organic molecules. The compound’s bromine atoms make it highly reactive, allowing it to form covalent bonds with other biomolecules, thereby altering their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, it can affect gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or DNA, leading to altered transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known that this compound can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. At high doses, this compound can exhibit toxic or adverse effects, such as cell death or tissue damage. Understanding the dosage effects is essential for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further react with other biomolecules. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its effects. The distribution of this compound within tissues can also affect its overall bioavailability and effectiveness .

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromobenzyl bromide can be synthesized through the bromination of 3,5-dibromotoluene. The process involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and distillation are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atoms, which are good leaving groups. It can also participate in coupling reactions and other transformations typical for benzyl halides .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the additional bromine atoms on the benzene ring.

    3,5-Dibromotoluene: Precursor to 3,5-dibromobenzyl bromide, with bromine atoms on the benzene ring but no bromine on the benzyl group.

    3,5-Dibromoanisole: Contains methoxy group instead of the bromomethyl group.

Uniqueness: this compound is unique due to the presence of three bromine atoms, which significantly enhances its reactivity compared to benzyl bromide and other similar compounds. This increased reactivity makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

1,3-dibromo-5-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTFRUXTAFBWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205446
Record name 3,5-Dibromobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56908-88-4
Record name 3,5-Dibromobenzyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056908884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromobenzyl Bromide
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Step H1. A mixture of 3,5-dibromo-toluene (4.25 g, 17 mmol), NBS (3 g, 17 mmol), and AIBN (150 mg) in carbon tetrachloride (50 mL) was heated at 80° C. for 3 hours. The resulting mixture was run through a silicon gel column with dichloromethane as the eluant. The fraction was collected and solvent was removed by rotovap, crude 1,3-dibromo-5-(bromomethyl)benzene was obtained as a white residue.
Quantity
4.25 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3,5-Dibromotoluene (27.0 g; 108.0 mmol), N-bromosuccinimide (19.2 g; 108.0 mmol), and benzoyl peroxide (0.32 g) were added to benzene (200 ml), and the mixture was refluxed for 2.5 hours. The mixture was brought to room temperature, and the solvent was evaporated under reduced pressure. The residue was taken up in n-hexane (200 ml), and the mixture was left to stand overnight at room temperature. Crystals that precipitated were filtered off, and the filtrate was concentrated under reduced pressure, to thereby yield 17.2 g of the target compound (yield: 48.3%).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
48.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary focus of the research paper "Condensation Products of 2-Hydroxy-3,5-dibromobenzyl Bromide with Phenols and their Germicidal Power"?

A1: This research investigates the synthesis of new compounds derived from 3,5-Dibromobenzyl bromide. Specifically, it focuses on the condensation reactions between 2-Hydroxy-3,5-dibromobenzyl bromide (a derivative of this compound) and various phenols. [] The study then explores the germicidal activity of these synthesized compounds, aiming to understand the relationship between their chemical structure and their effectiveness against microorganisms. []

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